Dibutyl chloromethylphosphonate
Overview
Description
Dibutyl chloromethylphosphonate is an organophosphorus compound with the chemical formula C9H20ClO3P. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl chloromethylphosphonate can be synthesized through the reaction of dibutyl phosphite with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Dibutyl chloromethylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are phosphonate esters or amides, depending on the nucleophile used.
Oxidation: The primary products are phosphonic acids.
Reduction: The main products are phosphine derivatives.
Scientific Research Applications
Dibutyl chloromethylphosphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dibutyl chloromethylphosphonate involves its ability to form stable complexes with metal ions and enzymes. The compound can inhibit enzyme activity by binding to the active site and blocking substrate access. This property makes it a valuable tool in the study of enzyme kinetics and the development of enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Diethyl chloromethylphosphonate: Similar in structure but with ethyl groups instead of butyl groups.
Dimethyl chloromethylphosphonate: Contains methyl groups instead of butyl groups.
Diisopropyl chloromethylphosphonate: Features isopropyl groups instead of butyl groups.
Uniqueness
Dibutyl chloromethylphosphonate is unique due to its specific reactivity and stability, which make it suitable for a wide range of applications. Its butyl groups provide a balance between hydrophobicity and reactivity, making it more versatile compared to its methyl or ethyl counterparts .
Properties
IUPAC Name |
1-[butoxy(chloromethyl)phosphoryl]oxybutane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20ClO3P/c1-3-5-7-12-14(11,9-10)13-8-6-4-2/h3-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGPZYLAHPLSBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(CCl)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClO3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10184769 | |
Record name | Dibutyl chloromethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3074-81-5 | |
Record name | Phosphonic acid, (chloromethyl)-, dibutyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3074-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl chloromethylphosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003074815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC62250 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62250 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibutyl chloromethylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10184769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutyl chloromethylphosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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